molecular formula C16H28BNO4 B2685923 Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate CAS No. 811439-53-9

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No. B2685923
CAS RN: 811439-53-9
M. Wt: 309.21
InChI Key: XUJDRHJZLXJGLG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is likely a boronic ester derivative. Boronic esters are commonly used in organic synthesis due to their reactivity in cross-coupling reactions . They are often used as intermediates in the synthesis of more complex organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), attached to a boronic ester group. The boronic ester group would consist of a boron atom bonded to two oxygen atoms and a carbon atom, forming a three-membered ring .


Chemical Reactions Analysis

Boronic esters are known to participate in various types of chemical reactions, most notably cross-coupling reactions such as the Suzuki-Miyaura reaction . In these reactions, the boronic ester acts as a nucleophile, reacting with a suitable electrophile in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boronic esters are generally stable under normal conditions but can decompose under acidic conditions or when heated .

Scientific Research Applications

Synthesis and Intermediates

Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate serves as a pivotal intermediate in the synthesis of biologically active compounds, including crizotinib, highlighting its role in medicinal chemistry. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, demonstrating its utility in creating complex molecular structures required for drug development. This synthesis process exemplifies the compound's role in facilitating the production of compounds with potential therapeutic applications (Kong et al., 2016).

Crystal Structure and Physicochemical Properties

The compound also serves as an essential intermediate for 1H-indazole derivatives, with research detailing its acquisition through substitution reactions and subsequent analysis via FTIR, NMR, and MS, complemented by X-ray diffraction and DFT studies. This research underscores its significance in understanding the physicochemical properties of related compounds, aiding in the design and optimization of new molecules with desirable characteristics (Ye et al., 2021).

Molecular Synthesis for Anticancer Drugs

Another notable application is its role as an intermediate in the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method utilizing this compound demonstrates its value in the pharmaceutical industry for developing novel anticancer therapies. This synthesis pathway not only provides insights into the construction of complex molecules but also highlights the compound's contribution to advancing cancer treatment options (Zhang et al., 2018).

Contribution to Material Science

Furthermore, the compound finds application in material science, exemplified by its use in the synthesis of polyamides with flexible main-chain ether linkages. This research demonstrates the compound's versatility beyond pharmaceuticals, contributing to the development of materials with high thermal stability and mechanical properties suitable for various industrial applications (Hsiao et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If used as an intermediate in organic synthesis, its mechanism of action would involve its reactivity as a nucleophile in cross-coupling reactions .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Boronic esters can be irritants and may cause harm if ingested, inhaled, or come into contact with skin .

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new synthetic methods using these compounds, or exploring their use in the synthesis of novel organic compounds .

properties

IUPAC Name

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h8-9,12H,10-11H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJDRHJZLXJGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC=CCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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